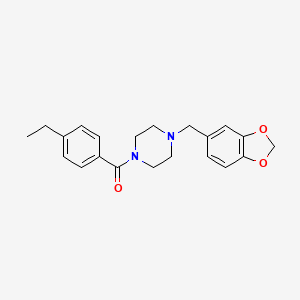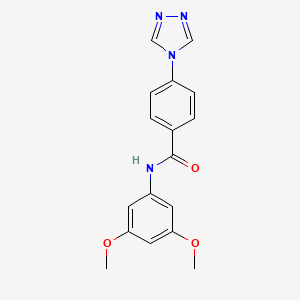
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide, also known as FANAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit antiviral activity against a number of viruses, including herpes simplex virus and human immunodeficiency virus. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Advantages and Limitations for Lab Experiments
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide also exhibits a range of biological activities, making it a useful tool for investigating the mechanisms of various biological processes. However, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide and its potential interactions with other drugs.
Synthesis Methods
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-nitrophenylacryloyl chloride in the presence of triethylamine. The resulting compound is then acetylated using acetic anhydride to yield 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis have also been reported, including the use of microwave irradiation and solid-phase synthesis.
Scientific Research Applications
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(E)-2-acetamido-N-(furan-2-ylmethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)18-15(16(21)17-10-14-3-2-8-24-14)9-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMOWPCHHXSQN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)

![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)
![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)

![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)
![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)
![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)